Urea, 1-hexanoyl-2-thio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

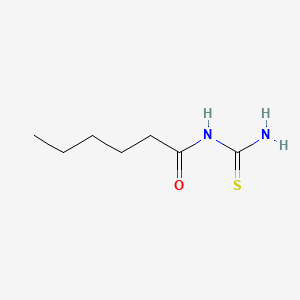

Urea, 1-hexanoyl-2-thio-, also known as hexanoylthiourea, is an organosulfur compound. It is structurally similar to urea, with the key difference being the substitution of an oxygen atom with a sulfur atom, indicated by the prefix “thio-”. This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoylthiourea can be synthesized through the reaction of hexanoyl chloride with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:

Hexanoyl chloride+Thiourea→Hexanoylthiourea+HCl

Industrial Production Methods

On an industrial scale, the production of hexanoylthiourea involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol or amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Hexanoylthiourea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers

Mechanism of Action

The mechanism of action of hexanoylthiourea involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfur atom in its structure allows it to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Hexanoylthiourea is unique compared to other thiourea derivatives due to its specific hexanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Thiourea: The parent compound with a simpler structure.

Phenylthiourea: Contains a phenyl group instead of a hexanoyl group.

Benzoylthiourea: Contains a benzoyl group, offering different reactivity and applications

Biological Activity

Urea, 1-hexanoyl-2-thio- is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Molecular Characteristics:

- Molecular Formula: C17H28N2OS

- Molecular Weight: 308.5 g/mol

- IUPAC Name: N-(2-adamantylcarbamothioyl)hexanamide

- Solubility: 28.3 µg/mL

These properties indicate a complex structure that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that Urea, 1-hexanoyl-2-thio- exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, suggesting potential as a therapeutic agent in treating infections.

Anticancer Activity

Urea derivatives, including Urea, 1-hexanoyl-2-thio-, have shown promise in anticancer research. In vitro studies demonstrated that certain urea derivatives possess cytostatic effects against cancer cell lines. For instance, derivatives with structural similarities exhibited GI50 values indicating their potential to inhibit cancer cell proliferation .

Table 1: Cytostatic Activity of Urea Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Urea Derivative 11b | HCT-116 | 0.44 |

| Urea Derivative 11c | HCT-116 | 0.23 |

| Urea Derivative 11j | HCT-116 | 0.36 |

This table summarizes the cytostatic activity of selected urea derivatives against the HCT-116 cancer cell line, indicating their efficacy compared to standard treatments.

The mechanism by which Urea, 1-hexanoyl-2-thio- exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. Docking studies suggest that similar compounds can bind to enzymes like glucose dehydrogenase, potentially inhibiting their activity.

Case Studies

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Urea, 1-hexanoyl-2-thio- revealed its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing a significant zone of inhibition compared to control substances .

Case Study: Anticancer Screening

In another investigation involving a panel of sixty human cancer cell lines (NCI-60), several urea derivatives were screened for anticancer activity. Notably, derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like fluorouracil and cisplatin . The findings emphasize the potential for these compounds in cancer treatment protocols.

Properties

CAS No. |

41510-13-8 |

|---|---|

Molecular Formula |

C7H14N2OS |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

N-carbamothioylhexanamide |

InChI |

InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |

InChI Key |

YNRXRRMQCMANTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.